(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine
Overview
Description
(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine: is an organic compound that features a pyran ring structure with an amine group attached to the 3-position of the pyran ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theApoptosis regulator Bcl-2 (BCL-2) . BCL-2 is a protein that regulates cell death by controlling the mitochondrial membrane permeability .
Mode of Action
It is known that bcl-2, the potential target, functions in a feedback loop system with caspases . It inhibits caspase activity either by preventing the release of cytochrome c from the mitochondria and/or by binding to the apoptosis-activating factor (APAF-1) .
Biochemical Pathways
Based on its potential interaction with bcl-2, it can be inferred that it may influence pathways related to apoptosis or programmed cell death .
Result of Action
Based on its potential interaction with bcl-2, it can be inferred that it may influence cell survival and death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine typically involves the reaction of 5,6-dihydro-2H-pyran-3-methanol with an amine source under suitable conditions. One common method involves the use of reductive amination, where the alcohol group is converted to an amine using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions: (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction may produce more saturated amines.
Scientific Research Applications
Chemistry: In organic synthesis, (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its amine group can interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties .
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: This compound shares the pyran ring structure but lacks the amine group, making it less reactive in certain types of reactions.
(5,6-Dihydro-2H-pyran-3-yl)-methanol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.
Uniqueness: Its ability to participate in nucleophilic substitution and other reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUCEWQGSWXYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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